molecular formula C17H18N4O3S B2875029 (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946205-31-8

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2875029
CAS No.: 946205-31-8
M. Wt: 358.42
InChI Key: BQLQKEXOZMWXPG-UHFFFAOYSA-N
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Description

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with methoxybenzoic acid under acidic conditions to form 4-methoxybenzo[d]thiazole.

    Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Isoxazole Formation: The final step involves the formation of the isoxazole ring, which can be synthesized by reacting hydroxylamine with an appropriate β-keto ester under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperazine ring.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone: is similar to other benzothiazole derivatives such as:

Uniqueness

Biological Activity

The compound (4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that incorporates a benzo[d]thiazole moiety and a piperazine ring, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C22H25N3O5S2C_{22}H_{25}N_{3}O_{5}S^{2} with a molecular weight of 475.58 g/mol. The structure features:

  • Benzo[d]thiazole : A heterocyclic compound known for its antimicrobial and anticancer properties.
  • Piperazine : A cyclic amine that exhibits various pharmacological effects, including anxiolytic and antidepressant activities.
  • Isoxazole : A five-membered heterocycle that contributes to the compound's potential neuroactive properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzo[d]thiazole moiety : This is achieved by reacting 4-methoxyaniline with carbon disulfide and bromine.
  • Piperazine ring formation : The benzo[d]thiazole derivative is then reacted with piperazine.
  • Isomerization and final modifications : The final product is obtained through further reactions involving isoxazole derivatives.

Antimicrobial Activity

Research has shown that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial activity. In vitro studies have demonstrated that derivatives similar to the target compound possess moderate to good antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against E. coliActivity Against S. aureus
Compound AModerateGood
Compound BGoodModerate
Target CompoundNot testedNot tested

Anticancer Activity

Studies indicate that benzo[d]thiazole derivatives can inhibit cancer cell proliferation. The target compound's structure suggests potential interactions with cellular targets involved in cancer progression. Preliminary assays have shown promising results in inhibiting the growth of various cancer cell lines .

Anti-inflammatory Properties

Piperazine derivatives are often investigated for their anti-inflammatory effects. The incorporation of isoxazole may enhance these properties, making the compound a candidate for further studies in inflammatory disease models .

Case Studies

A study conducted on similar compounds highlighted their effectiveness in treating bacterial infections, showcasing their potential as lead compounds for drug development. For instance, a series of thiazole-piperazine derivatives were synthesized and screened for biological activity, yielding several candidates with significant antimicrobial effects .

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-11-10-13(24-19-11)16(22)20-6-8-21(9-7-20)17-18-15-12(23-2)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLQKEXOZMWXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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